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Abstract
ZM 306416, also known as CB 676475, is a potent, orally active small molecule inhibitor

targeting key receptor tyrosine kinases (RTKs) involved in cancer progression. Identified as a

member of the 4-anilinoquinazoline class of compounds, ZM 306416 exhibits significant

inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly

VEGFR1 (Flt-1) and VEGFR2 (KDR), as well as the Epidermal Growth Factor Receptor

(EGFR). This technical guide provides a comprehensive overview of the discovery,

development, mechanism of action, and preclinical evaluation of ZM 306416, based on

available scientific literature. It includes a summary of its biological activity, detailed

experimental protocols for relevant assays, and a discussion of the signaling pathways it

modulates.

Introduction
The development of targeted therapies that inhibit specific molecular pathways driving cancer

has revolutionized oncology. Receptor tyrosine kinases are a major class of therapeutic targets,

with VEGFR and EGFR playing crucial roles in tumor angiogenesis, proliferation, and survival.

ZM 306416 emerged from a research program aimed at identifying potent and selective

inhibitors of these pathways. Its dual-targeting capability offers the potential to simultaneously

inhibit two critical oncogenic signaling cascades.
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Discovery and Development
ZM 306416 was developed as part of a series of substituted 4-anilinoquinazolines.[1] The core

structure of these compounds was optimized to achieve potent inhibition of VEGFR tyrosine

kinase activity.

Synthesis
The synthesis of 4-anilinoquinazolines, the class of compounds to which ZM 306416 belongs,

generally involves the reaction of a substituted aniline with a 4-chloroquinazoline derivative.

While the specific synthetic route for ZM 306416 is detailed in the primary literature, a general

scheme is presented below.
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Caption: Generalized synthesis of 4-anilinoquinazolines.

Structure-Activity Relationship (SAR)
The development of ZM 306416 was guided by extensive structure-activity relationship studies

on the 4-anilinoquinazoline scaffold. Key findings from this class of inhibitors include:

Bicyclic Ring System: Quinazolines and quinolines were found to be the preferred bicyclic

systems for potent activity.[1]

Aniline Substitution: Small, lipophilic substituents such as halogens or methyl groups at the

4'-position of the aniline ring were shown to be favorable.[1]
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Quinazoline C-6 and C-7 Positions: A wide range of substituents are tolerated at the C-7

position, while modifications at the C-6 position are more restricted.[1]

Mechanism of Action
ZM 306416 functions as an ATP-competitive inhibitor of receptor tyrosine kinases. By binding to

the ATP-binding pocket of the kinase domain of VEGFR and EGFR, it prevents the

phosphorylation and subsequent activation of these receptors, thereby blocking downstream

signaling pathways.

Signaling Pathways Inhibited by ZM 306416
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Caption: ZM 306416 inhibits VEGFR and EGFR signaling pathways.
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Quantitative Biological Data
The inhibitory activity of ZM 306416 has been quantified against its primary targets and in cell-

based assays.

Kinase Inhibition
Target IC₅₀ (μM)

VEGFR1 (Flt) 0.33[2]

VEGFR2 (KDR) ~0.1-2.0[3]

EGFR <0.01[2]

Antiproliferative Activity
Cell Line Cancer Type IC₅₀ (μM)

H3255
Non-Small Cell Lung Cancer

(NSCLC)
0.09[2]

HCC4011
Non-Small Cell Lung Cancer

(NSCLC)
0.072[2]

In Vivo Efficacy
While specific in vivo efficacy data for ZM 306416 is not readily available in the public domain,

a related compound from the same 4-anilinoquinazoline series (compound 34) demonstrated

significant antitumor activity.[1] This compound inhibited the growth of established Calu-6 lung

carcinoma xenografts by 75% following daily oral administration of 100 mg/kg for 21 days.[1]

This suggests that compounds from this class have the potential for in vivo antitumor effects.

Workflow for a Xenograft Efficacy Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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